molecular formula C10H15NO B2513516 {3-[(Dimethylamino)methyl]phenyl}methanol CAS No. 69383-72-8

{3-[(Dimethylamino)methyl]phenyl}methanol

Cat. No.: B2513516
CAS No.: 69383-72-8
M. Wt: 165.236
InChI Key: VUUSSTMNTMTMID-UHFFFAOYSA-N
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Description

{3-[(Dimethylamino)methyl]phenyl}methanol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.236. The purity is usually 95%.
BenchChem offers high-quality {3-[(Dimethylamino)methyl]phenyl}methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {3-[(Dimethylamino)methyl]phenyl}methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-[(dimethylamino)methyl]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11(2)7-9-4-3-5-10(6-9)8-12/h3-6,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUSSTMNTMTMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69383-72-8
Record name {3-[(dimethylamino)methyl]phenyl}methanol
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Foundational & Exploratory

Technical Guide: Solubility Profile and Physicochemical Behavior of {3-[(Dimethylamino)methyl]phenyl}methanol

[1][2]

Executive Summary

Compound: {3-[(Dimethylamino)methyl]phenyl}methanol CAS Registry Number: 23501-93-1 Synonyms: [3-(Dimethylamino)methyl]phenyl]methanol; 3-(Dimethylaminomethyl)benzyl alcohol.[1][2]

This compound represents a bifunctional pharmacophore featuring a benzyl alcohol moiety and a tertiary amine side chain. Its solubility behavior is governed by a "pH-switchable" mechanism: the molecule transitions from a hydrophilic cation in acidic media to a lipophilic neutral species in basic environments.[2] Understanding this duality is critical for optimizing reaction workups, purification strategies, and formulation stability.

This guide details the solubility thermodynamics, solvent compatibility, and experimental protocols for accurate characterization.

Physicochemical Characterization

To predict solubility behavior accurately, we must first establish the fundamental molecular properties. The presence of the basic nitrogen atom (

1
Table 1: Core Physicochemical Properties
PropertyValue / CharacteristicTechnical Insight
Molecular Formula

MW: 165.23 g/mol
Physical State Viscous Liquid / Low-melting SolidDensity

1.06 g/mL.[1][2] Handling requires precise volumetric dispensing.
pKa (Basic)

(Predicted)
The tertiary amine protonates at physiological pH, increasing aqueous solubility.[1]
LogP (Neutral)

(Estimated)
Moderately lipophilic in the uncharged state.[1][2]
H-Bond Donors 1 (-OH)Facilitates solvation in protic solvents (Water, Alcohols).[1][2]
H-Bond Acceptors 2 (-N-, -O-)The nitrogen lone pair is a strong acceptor, aiding solubility in chloroform/DCM.[1][2]

Solubility Profile

Aqueous Solubility & pH Dependence

Unlike simple benzyl alcohol, {3-[(Dimethylamino)methyl]phenyl}methanol exhibits pH-dependent solubility .[1][2]

  • Acidic pH (pH < 7.0): The tertiary amine is protonated (

    
    ).[1] The ionic charge drastically reduces the LogD, making the compound highly soluble  (>50 mg/mL) in aqueous buffers (e.g., 0.1 N HCl, Phosphate buffer pH 4).[1]
    
  • Neutral to Basic pH (pH > 9.0): The amine exists as the free base.[1] The solubility is dominated by the lipophilic benzyl and methyl groups. While the hydroxyl group maintains some water solubility (likely 10–30 mg/mL), the compound becomes significantly more soluble in organic phases.[1]

Organic Solvent Compatibility

The compound follows "Like Dissolves Like" principles but is versatile due to its dual functionality.

Solvent ClassSolubilityMechanistic Explanation
Chlorinated (DCM, Chloroform) Miscible Excellent solvent.[1][2] The acidic hydrogen of chloroform interacts favorably with the amine lone pair.
Alcohols (MeOH, EtOH, IPA) Miscible The hydroxyl group facilitates hydrogen bonding.[1] Ideal for crystallization or stock solutions.
Polar Aprotic (DMSO, DMF) Miscible High solubility due to dipole-dipole interactions.[1] Recommended for biological assays.
Ethers (THF, Diethyl Ether) Soluble Good solubility for the neutral free base. Solubility decreases if the compound is a salt (e.g., HCl salt).[1]
Alkanes (Hexane, Heptane) Low/Moderate The polarity of the -OH and amine groups disfavors solvation in strictly non-polar hydrocarbons.

Visualizing the Solubility Equilibrium

The following diagram illustrates the equilibrium species and their preferred phases.

SolubilityEquilibriumcluster_aqueousAqueous Solubility Dominantcluster_organicOrganic Solubility DominantAcidicAcidic Aqueous Phase(pH < 7)CationCationic Species[Ar-CH2-NH+(Me)2]Acidic->CationStabilizesEquilibriumpKa ~ 9.2Protonation EquilibriumCation->Equilibrium+/- H+NeutralNeutral Free Base[Ar-CH2-N(Me)2]Equilibrium->NeutralOrganicOrganic Phase(DCM, EtOAc, pH > 10)Neutral->OrganicPartitions Into

Caption: Phase distribution shifts based on pH. Low pH favors the aqueous phase (cation); high pH drives the neutral species into the organic phase.[1][2]

Experimental Protocols

Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)

For precise solubility measurement in specific solvents.[1][2]

Reagents:

  • Test Compound: {3-[(Dimethylamino)methyl]phenyl}methanol (High purity >98%)[1][2]

  • Solvent: PBS (pH 7.4), 0.1N HCl, or Octanol.[1]

  • Equipment: HPLC-UV or LC-MS, Orbital Shaker, 0.45 µm PTFE filters.[2]

Workflow:

  • Saturation: Add excess compound (approx. 50 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Centrifuge at 10,000 rpm for 5 mins. Filter the supernatant using a 0.45 µm syringe filter (pre-saturated to prevent drug loss).

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC.

    • Detection: UV at 254 nm (aromatic ring absorption).[1]

    • Calibration: Use a standard curve of the compound in methanol (0.1 - 100 µg/mL).[1][2]

Protocol B: pH-Dependent Extraction (Purification Strategy)

Utilizing solubility properties for purification.[1][2]

  • Dissolution: Dissolve crude mixture in Dichloromethane (DCM) .

  • Acid Wash: Extract organic layer with 1M HCl (x2).

    • Mechanism:[1][2] The amine protonates and moves to the aqueous layer. Impurities remaining in DCM are discarded (if non-basic).[1]

  • Basification: Collect the acidic aqueous layer. Adjust pH to >12 using 4M NaOH (cool in an ice bath).

    • Observation: The solution will turn cloudy as the free base precipitates/oils out.

  • Re-extraction: Extract the basic aqueous layer with DCM or Ethyl Acetate (x3).

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    

Implications for Drug Development

Formulation
  • Salt Selection: To improve aqueous solubility for dosing, convert the free base into a salt (e.g., Hydrochloride, Fumarate, or Tartrate).[1] The HCl salt is likely hygroscopic but highly soluble.

  • Stability: Avoid oxidizing conditions.[3] The benzylic alcohol is susceptible to oxidation to the aldehyde/carboxylic acid, and the amine to N-oxide. Store under Nitrogen/Argon.

Chromatography (HPLC)
  • Tailing: Tertiary amines often interact with residual silanols on C18 columns, causing peak tailing.

  • Solution: Use a high pH stable column (e.g., C18 Hybrid) with a basic buffer (Ammonium Bicarbonate pH 10) OR use a low pH buffer (0.1% TFA) to keep the amine fully protonated and sharp.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24878960, [3-(Dimethylamino)methyl]phenyl]methanol.[1] Retrieved from [Link][1][2]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2] (Standard text for pKa/LogP methodologies).

  • Bergström, C. A., et al. (2007).Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Validation of solubility prediction models for amines).

Technical Procurement & Handling Guide: {3-[(Dimethylamino)methyl]phenyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the procurement, synthesis, and handling of {3-[(Dimethylamino)methyl]phenyl}methanol , a critical bifunctional building block used in medicinal chemistry.

Executive Summary & Compound Identity

Target Compound: {3-[(Dimethylamino)methyl]phenyl}methanol Common Synonyms: 3-((Dimethylamino)methyl)benzyl alcohol; [3-(Dimethylaminomethyl)phenyl]methanol. CAS Registry Number: 69383-72-8 (Free base); 1444-65-1 (Often misattributed in broad searches, verify structure); 36586-99-3 (Hydrochloride salt).

Critical Distinction: Researchers must distinguish this compound from its structural isomer, 3-(Dimethylamino)benzyl alcohol (CAS 23501-93-1) .

  • Target (Side-chain amine): The nitrogen is attached to a methylene bridge (benzylic position). Used as a flexible linker.

  • Isomer (Aniline derivative): The nitrogen is attached directly to the aromatic ring. Used for different electronic modulation.

Structural Verification
PropertySpecification
SMILES CN(C)CC1=CC(=CC=C1)CO
InChI Key VUUSSTMNTMTMID-UHFFFAOYSA-N
Molecular Weight 165.23 g/mol
Appearance Colorless to pale yellow viscous oil (Free base); White solid (HCl salt)
pKa (Calc) ~9.3 (Amine), ~14.8 (Alcohol)

Procurement Strategy & Suppliers

Due to the specific substitution pattern, this compound is often "made-to-order" or stocked by specialized building block vendors rather than general catalog suppliers.

Primary Suppliers (Verified Sources)

Note: Vendor catalog numbers are subject to change; always verify by CAS and Structure.

SupplierTypeCatalog Code (Example)Notes
Enamine Building Block SpecialistENA238712784 High reliability for bifunctional linkers.
BLD Pharm Global SupplierBL3H99C58EC1 Often stocks multi-gram quantities.
Sigma-Aldrich DistributorConsult Custom Synthesis Typically available via "AldrichCPR" (Rare Chemicals).
Combi-Blocks Building Block SpecialistSS-4821 Check for "3-((dimethylamino)methyl)benzyl alcohol".
Procurement Protocol (Self-Validating)
  • Search by Structure: Do not rely solely on the chemical name. Use the SMILES string CN(C)CC1=CC(=CC=C1)CO in the supplier's structure search tool.

  • Verify Salt Form: The free base is an oil and prone to oxidation/hygroscopicity. The Hydrochloride (HCl) salt is a solid and significantly more stable for long-term storage. Recommendation: Purchase the HCl salt if available.

  • Purity Check: Ensure HPLC purity >95%. Impurities often include the bis-alkylated byproduct or the unreduced aldehyde.

Synthesis & Impurity Profile

Understanding the synthesis is crucial for troubleshooting downstream reactions and identifying impurities in commercial batches.

Primary Synthetic Route: Reductive Amination

The most robust industrial route starts from Isophthalaldehyde (CAS 626-19-7).

Synthesis Start Isophthalaldehyde (CAS 626-19-7) Step1 Intermediate: 3-Formyl-N,N-dimethylbenzamide (Or Imine species) Start->Step1 1. HN(Me)2, NaBH(OAc)3 (Selective Reductive Amination) Impurity Impurity: Bis((dimethylamino)methyl)benzene Start->Impurity Over-amination (Side Reaction) Step2 Target: {3-[(Dimethylamino)methyl] phenyl}methanol Step1->Step2 2. NaBH4 (Aldehyde Reduction)

Caption: Two-stage synthesis preventing over-alkylation. Selective mono-amination is the critical control point.

Impurity Analysis
ImpurityOriginDetection (1H NMR)Removal Strategy
Isophthalaldehyde Unreacted Starting MaterialDoublet ~10.1 ppm (Aldehyde)Scavenger resin (Polymer-supported amine)
Bis-amine Over-reaction (Both aldehydes reacted)Loss of aromatic asymmetryAcid/Base extraction (pKa differentiation)
Amine-Aldehyde Incomplete reductionAldehyde peak presentTreat with excess NaBH4

Handling, Stability & Storage

The free base contains both a basic amine and a primary alcohol, making it susceptible to specific degradation pathways.

Stability Risks
  • Hygroscopicity: The tertiary amine makes the oil highly hygroscopic. Water absorption complicates stoichiometry in moisture-sensitive reactions (e.g., using NaH or substituted chlorides).

  • Oxidation: The benzylic alcohol can slowly oxidize to the aldehyde or carboxylic acid upon exposure to air.

  • Carbamate Formation: In the presence of atmospheric CO2, the amine can form carbamate salts (reversible but annoying).

Standard Operating Procedure (SOP) for Handling
  • Upon Receipt: Verify physical state. If oil (free base), store under Argon/Nitrogen at -20°C. If solid (HCl salt), store at RT or 4°C in a desiccator.

  • Dispensing:

    • Allow container to warm to room temperature before opening to prevent condensation.

    • Use a syringe for the free base (oil) to minimize air exposure.

  • Activation (If using HCl salt):

    • Dissolve salt in DCM/Water.

    • Adjust pH to >10 with NaOH.

    • Extract with DCM, dry over MgSO4, and concentrate immediately prior to use.

Applications in Research

This molecule serves as a "privileged fragment" in drug discovery.

Fragment-Based Drug Discovery (FBDD)

The distance between the hydrogen-bond donor (-OH) and the basic center (-NMe2) allows this fragment to probe active sites with specific spatial requirements (e.g., Kinase hinge regions or GPCR allosteric pockets).

PROTAC Linker Synthesis

The alcohol handle allows for etherification or esterification to attach E3 ligase ligands, while the dimethylamine can be quaternized or modified to tune solubility and permeability of the final chimera.

Mannich-Type Precursors

The N,N-dimethyl group can act as a leaving group in specific rearrangement reactions or be used to generate ortho-quinone methides for covalent trapping experiments.

References

  • PubChem. "Compound Summary: {3-[(dimethylamino)methyl]phenyl}methanol (CID 12952018)." National Library of Medicine. [Link]

23501-93-1 safety data sheet (SDS) and hazard classification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safety, Handling, and Toxicological Profile of Bleomycin Sulfate (CAS 23501-93-1)

Part 1: Chemical Identity & Pharmaceutical Context[1][2]

Bleomycin Sulfate (CAS: 23501-93-1) is a mixture of cytotoxic glycopeptide antibiotics isolated from Streptomyces verticillus. While clinically renowned for its efficacy against Hodgkin's lymphoma and squamous cell carcinomas, its utility in research stems from its precise mechanism of inducing DNA double-strand breaks.

However, this utility comes with a severe safety profile. Unlike general cytotoxins that merely inhibit replication, Bleomycin is a radiomimetic agent —it breaks DNA strands in a manner chemically similar to ionizing radiation. This guide bridges the gap between the Safety Data Sheet (SDS) and practical laboratory application.

Parameter Technical Detail
CAS Number 23501-93-1
Molecular Formula C55H84N17O21S3 (Main component A2)
Physical State Lyophilized powder (White to yellowish)
Solubility Highly soluble in water (>10 mg/mL), DMSO, and Methanol
Stability Hygroscopic; degrades in high pH or presence of reducing agents

Part 2: GHS Hazard Classification & Interpretation

The Globally Harmonized System (GHS) classification for Bleomycin Sulfate is severe. It is not merely "toxic"; it is a genomic hazard.

Core Hazard Profile
Pictogram Signal Word Hazard Code Hazard Statement Scientific Context
👤 (Health Hazard)DANGER H340 May cause genetic defectsInduces double-strand DNA breaks via oxidative cleavage.[1]
👤 (Health Hazard)DANGER H351 Suspected of causing cancerIARC Group 2B. Secondary malignancies are a known clinical risk.
👤 (Health Hazard)DANGER H361 Suspected of damaging fertility or the unborn childTargets rapidly dividing cells; crosses the placental barrier.
👤 (Health Hazard)DANGER H372 Causes damage to organs (Lungs) through prolonged exposureCritical: Causes pulmonary fibrosis due to enzyme deficiency in lung tissue.

Critical Analysis: Most researchers respect the carcinogenicity, but the H372 (Lung Toxicity) is often underestimated in the lab. Unlike other organs, the lungs lack Bleomycin Hydrolase , the enzyme responsible for deactivating the drug.[2] Consequently, inhalation of aerosolized powder (even in microgram quantities) poses a disproportionately high risk of cumulative pulmonary fibrosis compared to other routes of exposure.

Part 3: Molecular Mechanism of Toxicity

To understand the safety protocols, one must understand the mechanism. Bleomycin does not work alone; it recruits intracellular iron and oxygen to become a "chemical nuclease."

The "Activated Bleomycin" Complex:

  • Chelation: Bleomycin binds Fe(II).

  • Activation: The complex reacts with O₂ to form "Activated Bleomycin" (a ferric-peroxide species).[3]

  • Scission: This species abstracts a hydrogen atom from the DNA backbone (deoxyribose C4'), leading to strand cleavage and the release of free bases (propenals).[3]

Visualization: The Oxidative DNA Cleavage Pathway

Bleomycin_Mechanism Bleo Bleomycin Sulfate Complex Activated Bleomycin (Fe-O2 Complex) Bleo->Complex Chelation Fe Intracellular Fe(II) Fe->Complex O2 Molecular Oxygen (O2) O2->Complex DNA Genomic DNA (Minor Groove) Complex->DNA Intercalation ROS ROS Generation (Superoxide/Hydroxyl) Complex->ROS Redox Cycling Break DNA Double-Strand Scission DNA->Break ROS->Break H-Abstraction at C4' Apoptosis Cell Death / Mutagenesis Break->Apoptosis Repair Failure

Figure 1: The molecular cascade of Bleomycin-induced toxicity.[4][5] Note the critical dependence on Iron and Oxygen to generate the reactive species that cleave DNA.

Part 4: Target Organ Toxicity (Pulmonary Fibrosis)

Why is the lung the primary target organ (H372)?

  • Enzymatic Deficiency: Most tissues contain Bleomycin Hydrolase , a cysteine protease that metabolically inactivates the drug by hydrolyzing the amide group of the beta-aminoalanine moiety.

  • Lung Vulnerability: Human and rodent lungs have significantly lower levels of this hydrolase compared to the liver or kidneys.

  • Result: Bleomycin accumulates in the lung tissue, triggering an inflammatory cytokine storm (TGF-β, IL-1), leading to collagen deposition and irreversible fibrosis.

Safety Implication: Respiratory protection (N95 or P100) is mandatory when handling the powder outside a biosafety cabinet. There is no metabolic "safety net" in the lungs.

Part 5: Safe Handling & Containment Protocols

This protocol treats Bleomycin as a NIOSH Hazardous Drug (Group 1 - Antineoplastic) .

Engineering Controls (Primary Barrier)
  • Standard: Class II, Type A2 (or higher) Biological Safety Cabinet (BSC).

  • Pressure: Negative pressure operation to prevent aerosol escape.

  • Surface Protection: Plastic-backed absorbent pads (underpads) must be placed on the BSC work surface to capture micro-spills.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving with ASTM D6978-rated nitrile gloves. Change the outer pair every 30 minutes or immediately upon contamination.

  • Gown: Lint-free, polyethylene-coated gown with closed front and long sleeves.

  • Respiratory: If a BSC is unavailable (not recommended), a powered air-purifying respirator (PAPR) or full-face N95/P100 is required.

Reconstitution Protocol (High Risk Step)
  • Solvent: Sterile Water for Injection or 0.9% Saline.

  • Technique:

    • Gently tap the vial to settle powder.

    • Insert a venting needle (hydrophobic filter) to equalize pressure.

    • Slowly inject diluent down the vial wall to minimize aerosolization.

    • Do not shake. Swirl gently to dissolve.

Visualization: Safe Handling Workflow

Handling_Protocol Storage Storage: 2-8°C (Desiccated) Prep Preparation Area: Class II BSC Storage->Prep PPE PPE Check: Double Gloves + Gown Prep->PPE Mandatory Recon Reconstitution: Vent Needle + Swirl PPE->Recon Inside BSC Use Experimental Application Recon->Use Waste Disposal: Yellow Cytotoxic Bin Recon->Waste Vials/Sharps Use->Waste Trace Contamination

Figure 2: Operational workflow for minimizing exposure risk during Bleomycin preparation.

Part 6: Deactivation and Waste Management

Standard ethanol (70%) does not deactivate Bleomycin. It only spreads the cytotoxic residue.

Validated Deactivation Agent:

  • Agent: Sodium Hypochlorite (Bleach) at 1% to 5.25% concentration.

  • Mechanism: Oxidation of the bithiazole ring system, destroying the DNA-binding capability.

  • Contact Time: Minimum 15 minutes.

Spill Cleanup Protocol:

  • Isolate: Mark the area.

  • Absorb: Cover liquid spill with absorbent pads.

  • Deactivate: Flood the area (gently) with 1% Sodium Hypochlorite.

  • Clean: Wipe with water (to remove bleach residue) followed by 70% ethanol.

  • Dispose: All waste goes into "Yellow" cytotoxic waste containers (incineration required).

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[6] Centers for Disease Control and Prevention. [Link]

  • Chen, J., & Stubbe, J. (2005). Bleomycins: towards better therapeutics. Nature Reviews Cancer, 5(2), 102-112. [Link]

  • Lazo, J. S., & Chabner, B. A. (1996). Bleomycin.[1][7][8][9] In: Cancer Chemotherapy and Biotherapy: Principles and Practice.

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs.[9][10][11][Link]

Sources

{3-[(Dimethylamino)methyl]phenyl}methanol pKa and basicity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of {3-[(Dimethylamino)methyl]phenyl}methanol (CAS 14428-68-3).[1] As a functionalized benzylamine derivative, this molecule serves as a critical fragment in medicinal chemistry, particularly in the synthesis of CNS-active agents and muscarinic antagonists.

The guide focuses on the basicity of the tertiary amine center, providing predicted pKa values based on Hammett linear free-energy relationships (LFER) and detailing a self-validating potentiometric titration protocol for experimental verification.

Key Physicochemical Indices:

  • Dominant Basic Center: Tertiary Nitrogen (Dimethylamino group).[1]

  • Predicted pKa (Base): 8.9 ± 0.1 (Calculated via Hammett Equation relative to N,N-dimethylbenzylamine).[1]

  • Secondary Functionality: Benzyl alcohol (Neutral at physiological pH; pKa ~15.4).[1]

  • Physiological State: Predominantly cationic (protonated) at pH 7.4.[1]

Structural Analysis & Theoretical Basicity

To understand the basicity of {3-[(Dimethylamino)methyl]phenyl}methanol, we must deconstruct it into its pharmacophore and substituent effects.[1]

The Pharmacophore: N,N-Dimethylbenzylamine

The core basic structure is N,N-dimethylbenzylamine.[2][3][4][5] The nitrogen atom possesses a lone pair of electrons capable of accepting a proton.

  • Reference pKa: The pKa of the parent compound, N,N-dimethylbenzylamine, is experimentally established at 9.02 (at 25°C).[2]

Substituent Effect: meta-Hydroxymethyl Group

The target molecule introduces a hydroxymethyl group (-CH₂OH) at the meta position relative to the amine.

  • Electronic Effect: The -CH₂OH group exerts a weak electron-withdrawing inductive effect (-I) but has negligible resonance contribution from the meta position.[1]

  • Hammett Quantification:

    • Hammett Substituent Constant (

      
      ) for -CH₂OH 
      
      
      
      0.08.[1]
    • Reaction Constant (

      
      ) for benzylammonium ionization 
      
      
      
      1.0.[1]
    • Calculation:

      
      
      
      
      
      [1]
Protonation Equilibrium Diagram

ProtonationEquilibrium cluster_0 Physiological pH (7.4) Base Free Base (Neutral) Low Solubility Acid Conjugate Acid (Cationic) High Solubility Base->Acid + H+ (pH < 8.9) Acid->Base - H+ (pH > 8.9) H_ion H+

Figure 1: Protonation equilibrium.[1] At physiological pH (7.4), the equilibrium shifts heavily toward the cationic species, enhancing aqueous solubility.

Data Summary & Comparison

The following table contextualizes the target molecule against structurally related standards.

CompoundStructure FragmentpKa (Exp/Pred)Electronic Influence
Benzylamine Primary Amine9.33 (Exp)Reference Standard
N,N-Dimethylbenzylamine Tertiary Amine9.02 (Exp)+I effect of methyls vs steric bulk
{3-[(Dimethylamino)methyl]phenyl}methanol Target 8.94 (Pred) Weak -I effect of m-CH₂OH
3-Chlorobenzylamine Electron Withdrawing8.65 (Exp)Strong -I effect of Cl

Experimental Protocol: Potentiometric Determination

While theoretical models are robust, experimental validation is required for regulatory filing. The Potentiometric Titration method is the "Gold Standard" for pKa determination of bases in this range.

Method Principle

The substance is titrated with a standard acid (HCl) in a background electrolyte. The pKa is derived from the inflection point of the pH vs. Volume curve (Bjerrum plot).

Reagents & Equipment
  • Titrant: 0.1 M HCl (Standardized).

  • Solvent: Carbonate-free water (degassed) with 0.15 M KCl (to mimic physiological ionic strength).

  • Apparatus: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a combined glass Ag/AgCl electrode.

Step-by-Step Workflow

TitrationWorkflow Start Start: Sample Preparation Weigh Weigh ~5-10 mg Sample (Accuracy ±0.01 mg) Start->Weigh Dissolve Dissolve in 50 mL 0.15 M KCl (degassed) Weigh->Dissolve Titrate Titrate with 0.1 M HCl (Add 0.05 mL increments) Dissolve->Titrate Blank Run Blank Titration (Solvent only) Blank->Titrate Subtract Background Calc Calculate pKa (Gran Plot / Derivative Method) Titrate->Calc

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Critical Considerations (Self-Validating Steps)
  • Carbonate Error: The amine will absorb atmospheric CO₂. Use a nitrogen blanket during titration. If the titration curve shows a "drift" or a second inflection near pH 6, carbonate contamination is present.

  • Solubility Check: If the free base precipitates at high pH (start of titration), add a co-solvent (Methanol < 20%). Note that this requires a Yasuda-Shedlovsky extrapolation to determine the aqueous pKa.

  • Calibration: Calibrate the electrode at pH 4.01, 7.00, and 9.21 immediately before use.

Implications for Drug Development

Solubility Profile
  • pH < 7.0: The molecule exists as a cation. Solubility is high (> 10 mg/mL).[1]

  • pH > 9.0: The molecule exists as a neutral free base. Solubility is driven by the lipophilicity of the benzyl alcohol core.

  • LogD (7.4): Due to the pKa of ~8.9, the LogD at physiological pH will be significantly lower than the LogP of the neutral species, facilitating distribution into aqueous compartments while retaining blood-brain barrier (BBB) permeability potential.

Salt Selection

For solid dosage forms, the free base (likely an oil or low-melting solid) is unsuitable.

  • Recommended Counter-ions:

    • Hydrochloride: Forms a stable, crystalline salt. (pKa gap > 2 units ensures salt stability).[1]

    • Fumarate: Often yields non-hygroscopic salts for amines of this basicity.

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for Benzylamine and N,N-dimethylbenzylamine reference values).
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7709, N,N-Dimethylbenzylamine. Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for potentiometric titration protocols and ionic strength corrections).

Sources

Methodological & Application

procedure for alkylation using {3-[(Dimethylamino)methyl]phenyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Alkylation using {3-[(Dimethylamino)methyl]phenyl}methanol

Executive Summary & Strategic Value

The reagent {3-[(Dimethylamino)methyl]phenyl}methanol (CAS: 23501-93-1) is a critical building block in medicinal chemistry. It serves as a precursor for introducing the 3-[(dimethylamino)methyl]benzyl motif, a "privileged structure" often utilized to modulate physicochemical properties.

Why use this moiety?

  • Solubility Enhancement: The tertiary amine (pKa ~9.5) provides a solubilizing handle at physiological pH, critical for lipophilic scaffolds.[1]

  • Target Interaction: The dimethylamino group can participate in cation-

    
     interactions or hydrogen bonding within receptor pockets (e.g., GPCRs, kinases).[1]
    
  • Metabolic Stability: The meta-substitution pattern often offers superior metabolic stability compared to para-analogs, which are more prone to oxidative dealkylation.[1]

This guide outlines two distinct, field-proven protocols for utilizing this alcohol as an alkylating agent. The choice of method depends on the scale of synthesis and the sensitivity of the nucleophilic substrate.

Chemical Profile & Reactivity

PropertyDataImplications for Protocol
Molecular Weight 165.23 g/mol --
Structure Benzyl alcohol + 3° AmineDual reactivity.[1] The amine is basic; the alcohol is the reactive center for alkylation.
Stability ModerateThe benzylic alcohol is stable.[1] However, activated intermediates (benzyl halides) are reactive and lachrymatory.[1]
Solubility DCM, MeOH, THFCompatible with standard organic solvents.[1]

Critical Reactivity Note: Direct alkylation using the alcohol requires activation.[1] The hydroxyl group is a poor leaving group.[1] Two primary strategies are employed:

  • Activation via Halogenation (Protocol A): Converting the alcohol to a benzyl chloride (or bromide).

  • Activation via Oxyphosphonium (Protocol B): The Mitsunobu reaction.

Strategic Decision Tree

The following flowchart guides the selection of the optimal protocol based on your specific constraints.

AlkylationStrategy Start Start: Select Alkylation Strategy Decision Is the Nucleophile (Substrate) Acid-Sensitive or Precious? Start->Decision RouteA Protocol A: Halide Activation (Scale-Up Preferred) Decision->RouteA No (Robust Substrate) RouteB Protocol B: Mitsunobu Coupling (Discovery/Mild Conditions) Decision->RouteB Yes (Sensitive Substrate) StepA1 Step 1: Chlorination (SOCl2) Isolate as HCl Salt RouteA->StepA1 StepB1 Direct Coupling (PPh3 + DIAD) RouteB->StepB1 StepA2 Step 2: SN2 Alkylation (Base: K2CO3/Cs2CO3) StepA1->StepA2

Figure 1: Decision matrix for selecting the alkylation pathway. Protocol A is favored for gram-scale synthesis due to easier purification. Protocol B is favored for convergent synthesis of complex intermediates.

Protocol A: The "Robust" Route (via Benzyl Chloride Salt)

Context: This is the preferred method for scale-up (>1g) or when the nucleophile is a robust phenol or amine. Mechanism: The alcohol is converted to a benzyl chloride using thionyl chloride (


).
Key Insight:  The tertiary amine in the starting material will trap the HCl byproduct, forming a Hydrochloride Salt .[1] Do not attempt to isolate the free base benzyl chloride during workup, as it is an unstable lachrymator and can self-polymerize.[1] Isolate and use the stable salt.
Step 1: Synthesis of 3-(Chloromethyl)-N,N-dimethylbenzylamine Hydrochloride
  • Setup: Equip a round-bottom flask with a drying tube (CaCl

    
    ) and a magnetic stir bar.
    
  • Dissolution: Dissolve {3-[(Dimethylamino)methyl]phenyl}methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) (5 mL per mmol).

  • Activation: Cool the solution to 0°C (ice bath).

  • Addition: Add Thionyl Chloride (

    
    ) (1.5 equiv) dropwise.
    
    • Observation: Gas evolution (

      
      ) will occur.[2]
      
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: TLC (MeOH/DCM) will show consumption of the starting alcohol.

  • Workup (Isolation of Salt):

    • Concentrate the reaction mixture in vacuo to remove solvent and excess

      
      .
      
    • Triturate the resulting residue with diethyl ether or hexanes.[1]

    • Filter the white/off-white solid. This is the Hydrochloride Salt .[1][3]

    • Storage: Store in a desiccator.[1] It is hygroscopic but chemically stable.[1]

Step 2: Alkylation of the Nucleophile (S 2)

Reagents: Nucleophile (e.g., Phenol), Benzyl Chloride HCl Salt (from Step 1), Base (


 or 

), Solvent (DMF or Acetone).[1]
  • Dissolution: In a reaction vial, dissolve the Nucleophile (1.0 equiv) in anhydrous DMF (or Acetone).

  • Base Addition: Add Potassium Carbonate (

    
    ) (3.0 to 4.0 equiv).
    
    • Note: Excess base is required to neutralize the HCl salt of the reagent and deprotonate the nucleophile.

  • Reagent Addition: Add the Benzyl Chloride HCl Salt (1.1 – 1.2 equiv).

  • Reaction:

    • Phenols:[1] Heat to 60°C for 4–12 hours.

    • Amines: Stir at RT; heat to 50°C only if sluggish.

  • Workup:

    • Dilute with EtOAc.[1][4] Wash with water (3x) to remove DMF and inorganic salts.

    • Dry organic layer over

      
      , filter, and concentrate.[1]
      
    • Purify via flash chromatography (DCM/MeOH gradients are usually required due to the polarity of the dimethylamino group).

Protocol B: The "Mild" Route (Mitsunobu Reaction)

Context: Ideal for late-stage functionalization where harsh bases or heating (Protocol A) might degrade the substrate. Mechanism: Activation of the alcohol by


/DIAD followed by S

2 displacement.[5] Substrate Requirement: The nucleophile must have a pKa < 11 (e.g., Phenols, Imides, Sulfonamides).[1] Aliphatic amines are generally not suitable for standard Mitsunobu.[1]
Procedure:
  • Preparation: Flame-dry a flask and cool under Argon/Nitrogen.

  • Loading: Add the Nucleophile (1.0 equiv), {3-[(Dimethylamino)methyl]phenyl}methanol (1.2 equiv), and Triphenylphosphine (

    
    )  (1.5 equiv) to the flask.
    
  • Solvent: Dissolve in anhydrous THF (10 mL per mmol).

  • Addition: Cool the mixture to 0°C. Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise over 10–15 minutes.

    • Why dropwise? To prevent the formation of hydrazine byproducts and control the exotherm.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup:

    • Concentrate the solvent.[1]

    • Purification Strategy: The major contaminant is Triphenylphosphine oxide (

      
      ).
      
    • Tip: Dissolve the residue in

      
      . The product (containing the amine) can be extracted into aqueous 1N HCl. The 
      
      
      
      remains in the ether layer. Wash the aqueous layer with ether, then basify the aqueous layer (pH > 10) with NaOH and extract the product back into DCM or EtOAc.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete neutralization of the HCl salt.Increase Base equivalents to 4.0 eq. Ensure vigorous stirring (heterogeneous mixture).
Polymerization (Protocol A) Free basing the benzyl chloride.Never isolate the benzyl chloride as a free base oil.[1] Keep it as the HCl salt until the moment of reaction.
No Reaction (Protocol B) Nucleophile pKa is too high (>11).Mitsunobu is limited to acidic nucleophiles (phenols). Switch to Protocol A.
Product stuck on Silica The dimethylamino group is dragging.[1]Add 1% Triethylamine (TEA) or 1%

to the eluent (DCM/MeOH) to deactivate silica acidic sites.

References

  • Mitsunobu Reaction Mechanism & Updates

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009, 109(6), 2551–2651.[1] Link

  • Chlorination of Benzylic Alcohols

    • Montalbetti, C. A. G. N., & Falque, V. "Amide bond formation and peptide coupling."[1] Tetrahedron, 2005, 61(46), 10827-10852. (Context on activation).

    • Standard Protocol for Benzyl Chloride Synthesis: Organic Syntheses, Coll.[1] Vol. 4, p.576 (1963).[1] Link

  • Reagent Data

    • PubChem Compound Summary for CID 9576088: {3-[(Dimethylamino)methyl]phenyl}methanol. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of {3-[(Dimethylamino)methyl]phenyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of {3-[(Dimethylamino)methyl]phenyl}methanol. Our objective is to provide in-depth technical support, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. By understanding the "why" behind experimental choices, you can more effectively troubleshoot issues, optimize reaction conditions, and significantly improve your yield and purity.

Section 1: Overview of the Primary Synthetic Route: Reductive Amination

The most direct and widely employed method for synthesizing {3-[(Dimethylamino)methyl]phenyl}methanol is the reductive amination of 3-(hydroxymethyl)benzaldehyde with dimethylamine. This process involves two key mechanistic steps:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of dimethylamine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a transient electrophilic species known as an iminium ion.

  • Reduction (Hydride Transfer): A reducing agent, introduced into the reaction, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.

The efficiency of this entire process hinges on the delicate balance between iminium ion formation and its subsequent reduction.

synthesis_scheme cluster_reactants reactant1 3-(hydroxymethyl)benzaldehyde reagents Reducing Agent (e.g., NaBH3CN, HCOOH) reactant2 + Dimethylamine product {3-[(Dimethylamino)methyl]phenyl}methanol reagents->product Reductive Amination troubleshooting_workflow start Low Yield / Stalled Reaction check_sm Is Starting Aldehyde Consumed? (Check via TLC/GC-MS) start->check_sm side_product Primary Issue: Side Reaction or Product Degradation check_sm->side_product sm_consumed reaction_conditions Primary Issue: Sub-optimal Reaction Conditions check_sm->reaction_conditions sm_not_consumed sm_consumed YES sm_not_consumed NO cause1 Cause: Aldehyde Reduction Solution: Use selective reductant (e.g., NaBH3CN) side_product->cause1 cause2 Cause: Product Loss in Workup Solution: Basify aqueous layer to pH >9 before extraction side_product->cause2 cause3 Cause: Incorrect pH Solution: Adjust pH to 5-7 for iminium formation reaction_conditions->cause3 cause4 Cause: Inactive Reagents Solution: Use fresh reducing agent and anhydrous solvents reaction_conditions->cause4 cause5 Cause: Insufficient Temperature Solution: For HCOOH, heat to >80°C. For others, run at RT or slightly warm. reaction_conditions->cause5 reductive_amination_mechanism cluster_0 Step 1: Iminium Formation (pH Dependent) cluster_1 Step 2: Reduction Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Me₂NH Amine Dimethylamine (Me₂NH) Iminium Iminium Ion [R-CH=N⁺Me₂] Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product Final Product (R-CH₂-NMe₂) Iminium->Product Reductant Reducing Agent (e.g., [H]⁻) Reductant->Product Hydride Attack

Technical Support Center: Purification of {3-[(Dimethylamino)methyl]phenyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-AMINE-003 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Column Chromatography for Benzylic Amino-Alcohols

Critical Analysis: The Chemistry of the Problem

As a Senior Application Scientist, I often see researchers struggle with {3-[(Dimethylamino)methyl]phenyl}methanol . This molecule presents a classic "dual-personality" challenge in chromatography:

  • The Anchor (Amine): The tertiary amine group is basic (

    
    ). Silica gel is slightly acidic (
    
    
    
    ) due to surface silanol groups (
    
    
    ). When you load this compound onto untreated silica, the amine protonates to form a cation (
    
    
    ), which ionically binds to the deprotonated silanols (
    
    
    ). Result: Severe tailing, streaking, and irreversible adsorption.
  • The Drag (Alcohol): The benzyl alcohol moiety adds polarity and hydrogen bonding capability, further increasing retention time compared to simple benzyl amines.

The Solution Logic: To purify this successfully, you must mask the silanols or compete for the binding sites using a mobile phase modifier.

Troubleshooting Guide (Q&A)

Issue 1: "My compound streaks across the entire column and never elutes as a tight band."

Diagnosis: Unmasked Silanol Interaction. The Fix: You need a basic modifier in your mobile phase.[1][2]

  • Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.
    
  • Why it works: The modifier is a stronger base than your target molecule. It saturates the acidic sites on the silica gel, effectively "smoothing" the road for your compound to travel down.

  • Caution: If using TEA, you must rotovap your fractions thoroughly, as TEA has a high boiling point (

    
    ) and can contaminate NMR spectra.
    
Issue 2: "I am using DCM/MeOH, but the separation is poor."

Diagnosis: Solvent Strength Mismatch.[3] The Fix: Methanol is very strong. A gradient of 0% to 10% MeOH in Dichloromethane (DCM) is often too fast.

  • Protocol: Switch to a DCM / MeOH /

    
      system.
    
  • Recommended Ratio: Start with 95:5:0.5 (DCM:MeOH:

    
    ). If retention is still too low, try 90:10:1 .
    
  • Alternative: If the impurities are non-polar, switch to Ethyl Acetate / Hexane + 1% TEA . This provides better selectivity for the lipophilic phenyl ring.

Issue 3: "My product decomposes or turns yellow on the column."

Diagnosis: Acid-Catalyzed Oxidation or Chlorinated Solvent Reaction. The Fix: Avoid prolonged exposure to acidic silica and chlorinated solvents.

  • Protocol: Use Neutral Alumina instead of Silica Gel. Alumina is less acidic and less likely to induce decomposition in sensitive benzyl alcohols.

  • Solvent Switch: If using DCM, ensure it is stabilized (amylene) or switch to Ethyl Acetate.

Standard Operating Procedures (SOPs)

Method A: The "Gold Standard" (Silica with Ammonia)

Best for: High purity requirements and removing polar impurities.

  • Stationary Phase: Silica Gel 60 (

    
    ).
    
  • Mobile Phase Preparation:

    • Prepare a stock solution of 10% MeOH in DCM containing 1%

      
       .
      
    • Note:

      
       is immiscible in pure DCM but soluble when MeOH is present.
      
  • Column Pre-treatment: Flush the column with 3 CV (Column Volumes) of the mobile phase before loading the sample. This pre-saturates the silica.

  • Elution: Run a gradient from 100% DCM to the Mobile Phase mix.

Method B: The "Safe" Alternative (Neutral Alumina)

Best for: Acid-sensitive compounds or if Method A fails.

  • Stationary Phase: Aluminum Oxide (Neutral), Brockmann Grade III.

    • Preparation: Add 6% water (w/w) to Grade I alumina to deactivate it to Grade III.

  • Mobile Phase: Hexane / Ethyl Acetate (Gradient 0%

    
     50% EtOAc).
    
  • Advantage: No amine modifiers needed.[2] The neutral surface prevents salt formation.

Method C: Reverse Phase (C18)

Best for: Automated Flash Chromatography systems.

  • Column: C18 Flash Cartridge.

  • Mobile Phase: Water / Acetonitrile + 0.1% Formic Acid (buffer to pH 3-4).

  • Logic: At low pH, the amine is fully protonated and soluble in water. It will elute early, while non-polar impurities stick.

    • Post-run: You must neutralize the fractions with saturated

      
       and extract into DCM to recover the free base.
      

Data & Visualization

Solvent System Decision Matrix

PurificationLogic Start Start: Purification of {3-[(Dimethylamino)methyl]phenyl}methanol CheckImpurity Are impurities Non-Polar? Start->CheckImpurity SilicaTEA Method: Silica Gel Hexane/EtOAc + 1% TEA CheckImpurity->SilicaTEA Yes (Non-polar) CheckStability Is compound Acid Sensitive? CheckImpurity->CheckStability No (Polar) Alumina Method: Neutral Alumina (No Modifier Needed) CheckStability->Alumina Yes SilicaAmmonia Method: Silica Gel DCM / MeOH / NH4OH CheckStability->SilicaAmmonia No (Standard)

Figure 1: Decision tree for selecting the optimal stationary and mobile phases based on impurity profile and compound stability.

Comparison of Stationary Phases
FeatureSilica Gel (Standard)Silica + TEA/NH3Neutral Alumina
Cost LowLowMedium
Resolution HighHighModerate
Tailing Risk Severe LowLow
Sample Loading 1-5% w/w5-10% w/w1-3% w/w
Modifier Required? N/A (Fails)Yes (Critical) No

References

  • Biotage. (2023).[3] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • Reich, H. J. (2017). Common Solvents and Modifiers for Chromatography. University of Wisconsin-Madison. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: {3-[(Dimethylamino)methyl]phenyl}methanol.[4][5] National Library of Medicine. Retrieved from [Link]

Sources

resolving solubility issues of 23501-93-1 in non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for CAS 23501-93-1

The Core Challenge: Why It Won't Dissolve

The Issue: You are attempting to dissolve Doxorubicin Hydrochloride (CAS 23501-93-1) directly into solvents like Chloroform (


), Dichloromethane (DCM), or Ethyl Acetate for liposome or PLGA nanoparticle formulation. It fails to dissolve or precipitates immediately.

The Science: CAS 23501-93-1 is the hydrochloride salt form of Doxorubicin.

  • Nature: Highly polar, ionic lattice structure.

  • Solubility: High in water (>10 mg/mL), DMSO, and Methanol.

  • Incompatibility: The protonated amino group (

    
    ) prevents interaction with non-polar organic solvents. To achieve solubility in organic phases (oil phase), you must neutralize this charge or mask it.
    

Method A: The "Gold Standard" – Base Deprotonation (Desalting)

Best For: PLGA Nanoparticles, Polymer Conjugation, and hydrophobic encapsulation. Mechanism: Using a tertiary amine to remove the proton from the sugar amino group, converting hydrophilic Dox-HCl into hydrophobic Dox Free Base.[1]

Protocol 1: In-Situ Organic Phase Conversion

Use this if your formulation tolerates a small amount of methanol.

Reagents:

  • Doxorubicin HCl (CAS 23501-93-1)[2]

  • Triethylamine (TEA)[1]

  • Chloroform (

    
    ) or DCM
    
  • Methanol (MeOH)

Step-by-Step:

  • Dissolution: Dissolve Dox-HCl in a minimal volume of Methanol (approx. 10 mg/mL). It will dissolve readily.[3][4]

  • Solvent Mixing: Add the non-polar solvent (e.g., Chloroform) to the Methanol solution.

    • Recommended Ratio: 3:1 or 4:1 (Chloroform:Methanol).

  • Deprotonation: Add Triethylamine (TEA) .

    • Stoichiometry: Add TEA at a 2:1 to 3:1 molar ratio (TEA:Dox).

    • Calculation: For 10 mg Dox-HCl (

      
      ), use ~5 
      
      
      
      of TEA.
  • Incubation: Vortex gently and incubate in the dark for 1-2 hours at Room Temperature (RT).

  • Validation: The solution should remain clear. If it was cloudy, it should clarify.[5]

Protocol 2: Extraction (Phase Separation)

Use this if you require a pure organic phase (no Methanol).

  • Dissolve Dox-HCl in Water (5 mg/mL).

  • Add an equal volume of DCM or Chloroform . (Two phases will form; Dox is in the top/water phase).

  • Add TEA (3 molar equivalents) to the mixture.

  • Vortex vigorously for 5 minutes.

  • Observation: The red color will migrate from the top (aqueous) phase to the bottom (organic) phase.

  • Collect the organic phase and dry with anhydrous

    
     to remove trace water.
    
Workflow Visualization (Method A)

DesaltingWorkflow Start Start: Dox-HCl (Solid) Solvent Dissolve in MeOH/Water Start->Solvent AddOrganic Add Chloroform/DCM Solvent->AddOrganic AddTEA Add Triethylamine (TEA) (3:1 Molar Ratio) AddOrganic->AddTEA Reaction Deprotonation Reaction (NH3+ -> NH2) AddTEA->Reaction Check Check Phase/Clarity Reaction->Check Success Dox Free Base (Soluble in Organic Phase) Check->Success Clear Red Solution Fail Precipitate Persists Check->Fail Cloudy/Precipitate Fail->AddTEA Add more TEA

Caption: Figure 1. Chemical deprotonation workflow to convert hydrophilic salt to hydrophobic free base.

Method B: Hydrophobic Ion Pairing (HIP)

Best For: Liposome loading where high pH (from TEA) might hydrolyze lipids, or when "free base" instability is a concern. Mechanism: Electrostatic complexation between the cationic Dox and an anionic surfactant (e.g., AOT or Oleic Acid) to form a charge-neutral, hydrophobic complex.

Reagents:

  • Dox-HCl (aqueous solution)[6][7]

  • AOT (Dioctyl sodium sulfosuccinate) dissolved in DCM.

Protocol:

  • Prepare Dox-HCl in water (2 mg/mL).

  • Prepare AOT in DCM (2 mg/mL).

  • Mix the two phases at a charge ratio of 1:1 to 1:2 (Dox(+):AOT(-)).

  • Vortex vigorously for 10 minutes.

  • Centrifuge at 1000g for 5 minutes to separate phases.

  • Result: The Dox-AOT complex will partition into the DCM (organic) layer.

Comparative Solubility Data

Solvent SystemDox-HCl (Native)Dox + TEA (Free Base)Dox + AOT (Ion Pair)
Water Soluble (>10 mg/mL)Insoluble (Precipitates)Insoluble
Methanol SolubleSolubleSoluble
DMSO SolubleSolubleSoluble
Chloroform Insoluble Soluble (>5 mg/mL)Soluble
DCM InsolubleSolubleSoluble
Hexane InsolubleInsolublePoor

Troubleshooting & FAQs

Q1: My solution turned from red-orange to purple after adding TEA. Is this normal?

  • Diagnosis: Yes, but proceed with caution.

  • Explanation: Doxorubicin acts as a pH indicator. At basic pH (caused by TEA), the phenolic groups deprotonate, causing a bathochromic shift to purple.

  • Action: This indicates successful deprotonation. However, prolonged exposure to high pH (>9) can degrade Dox. Use the solution immediately for your formulation (e.g., PLGA emulsion) to return to a neutral environment quickly.

Q2: I followed the TEA protocol, but I still see fine red dust settling at the bottom.

  • Diagnosis: Incomplete deprotonation or water contamination.

  • Fix:

    • Ensure your organic solvent is dry (use anhydrous chloroform).

    • Add a small excess of TEA (up to 5 molar equivalents).

    • Sonicate for 5 minutes.

Q3: Can I use Dox Free Base (commercially available) instead of converting the salt?

  • Answer: Yes. If you purchase Doxorubicin Free Base (CAS 25316-40-9), it will dissolve directly in Chloroform/DCM without TEA. However, Dox-HCl (CAS 23501-93-1) is more stable for storage, which is why it is the standard supply form.

Troubleshooting Logic Tree

Troubleshooting Issue Precipitate in Organic Phase CheckWater Is solvent wet? Issue->CheckWater CheckTEA Is TEA ratio < 2:1? CheckWater->CheckTEA No ActionDry Dry with Na2SO4 CheckWater->ActionDry Yes ActionAddTEA Add TEA (Total 3 eq) CheckTEA->ActionAddTEA Yes ActionSon Sonicate 5 mins CheckTEA->ActionSon No

Caption: Figure 2. Decision tree for resolving persistent precipitation.

References

  • Preparation of Hydrophobic Doxorubicin (hDox)

    • Source: PubMed Central (PMC).
    • Protocol Validation: Confirms the 1:3 Dox:TEA molar ratio and Chloroform/Methanol solvent system.
    • URL:[Link]

  • Solubility Profile & Reagents

    • Source: Cayman Chemical Product Data Sheet (Item No. 15007).[8]

    • Data: Confirms solubility of Dox-HCl in DMSO/Methanol vs. non-polar solvents.
  • Hydrophobic Ion Pairing (HIP)

    • Source: Journal of Controlled Release (via ResearchGate/ScienceDirect). "Hydrophobic ion pairing enables co-loading of water-soluble drugs."[9][10]

    • Mechanism:[5][6][8][11] Details the electrostatic interaction for solubilization.

    • URL:[Link][12]

Sources

troubleshooting low yields in Raney nickel reduction of amides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: RN-AMIDE-RED-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Stable Carbonyl" Paradox

Welcome to the Catalysis Support Hub. If you are accessing this guide, you are likely facing low yields in the reduction of amides (


) to amines (

) using Raney Nickel (RaNi).

The Core Problem: Unlike nitro compounds, nitriles, or alkynes, amides are thermodynamically stable due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. Standard low-pressure hydrogenation (balloon pressure, room temperature) is almost universally ineffective for amides.

This guide treats your reaction as a system of three competing variables: Thermodynamic Activation , Catalyst Surface Life , and Product Inhibition .

Module 1: Diagnostic Flowchart

Before altering parameters, identify where the yield loss occurs. Use this logic tree to diagnose your specific failure mode.

TroubleshootingFlowchart Start Start: Low Yield Observed TLC_Check Analyze Crude Reaction Mixture (NMR/GC/TLC) Start->TLC_Check Conversion Is Starting Material (SM) Consumed? TLC_Check->Conversion No_Conv SM Remains Unchanged Conversion->No_Conv No Partial_Conv Mix of SM + Product Conversion->Partial_Conv Incomplete Full_Conv SM Consumed Conversion->Full_Conv Yes Cond_Check Check Conditions: Is P > 50 atm? Is T > 100°C? No_Conv->Cond_Check Poison_Check Product Inhibition? Amine poisoning catalyst Partial_Conv->Poison_Check Side_Prod Check Side Products: Alcohols? Cleaved Amines? Full_Conv->Side_Prod Cat_Check Check Catalyst: Was RaNi washed? Is it W6 grade? Cond_Check->Cat_Check Yes Action_Cond Action: Increase T/P Switch to Dioxane Cond_Check->Action_Cond No Action_Wash Action: Add NH3 (gas) or Refresh Catalyst Poison_Check->Action_Wash Clean_Profile Clean Profile (Product visible but low mass) Side_Prod->Clean_Profile No Side Prod Cleavage C-N Bond Cleavage (Over-reduction) Side_Prod->Cleavage Yes Workup_Loss Action: Improve Extraction Chelate Al salts (Rochelle's) Clean_Profile->Workup_Loss Action_Milder Action: Lower Temp Reduce Reaction Time Cleavage->Action_Milder

Figure 1: Decision matrix for isolating the root cause of yield loss in heterogeneous amide reduction.

Module 2: Critical Reaction Parameters

If your diagnostic points to "No Conversion" or "Partial Conversion," your energy input or catalyst activity is likely insufficient.

Thermodynamics: Pressure and Temperature

Amide reduction is difficult. Unlike the reduction of C=C bonds, the C=O bond in amides is stabilized.

  • Requirement: High pressure (50–150 atm) and high temperature (100–150°C) are often mandatory for RaNi [1].

  • The Trap: Attempting this at 1–5 atm (balloon/Parr shaker) usually results in <5% yield.

  • Solution: Use a high-pressure autoclave (Hastelloy/Stainless Steel).

Solvent Selection

The solvent dictates the maximum operating temperature and hydrogen solubility.

SolventMax Temp (approx)ProsCons
Ethanol (EtOH) 78°C (at 1 atm)Standard, green, cheap.Catalyst Poisoning: RaNi stored in EtOH generates acetaldehyde over time, which poisons active sites [2].[1]
Dioxane 101°CExcellent stability, high boiling point allows thermal activation.Peroxide formation (safety risk); difficult to remove completely.
Methylcyclohexane 101°CNon-polar, prevents strong adsorption of amine product.Poor solubility for polar amides.
Catalyst Grade (The "W" Factor)

Not all Raney Nickel is created equal. The "W" number refers to the washing protocol defined by Adkins and Billica [3].[2]

  • W2: Neutral activity. Good for general use but may fail for amides.

  • W6: Highest activity. Washed under

    
     atmosphere to prevent oxidation. Essential for difficult substrates like amides.
    
  • W7: Similar to W6 but alkaline. Useful if the substrate is acid-sensitive.

Module 3: The "Product Inhibition" Mechanism

A common failure mode is the reaction stopping at 50% conversion. This is often due to Self-Poisoning .

Mechanism of Failure

The amine product is more basic and nucleophilic than the starting amide. It binds strongly to the Ni surface, blocking the active sites from processing the remaining amide.

SurfaceMechanism cluster_surface Raney Ni Surface Site1 Ni Active Site Amine Amine Product (High Affinity) Site1->Amine Reduction Site2 Ni Active Site Block Site Blocked No further reaction Site2->Block Amide Amide Substrate (Low Affinity) Amide->Site1 Weak Adsorption H2 H2 H2->Site1 Dissociation Amine->Site2 Strong Adsorption (POISONING)

Figure 2: Competitive adsorption mechanism. The product amine (red) binds irreversibly to active sites, preventing further amide turnover.

Solution:

  • Add Ammonia (

    
    ):  Saturating the solvent with ammonia can displace the product amine from the surface (competitive binding).
    
  • Flow Chemistry: If available, a flow reactor removes the product immediately, preventing re-adsorption.

Module 4: Workup & Isolation (The Hidden Yield Killer)

If TLC shows full conversion but isolated yield is low, the product is likely trapped in the Aluminum Sludge .

The Aluminum Trap

Raney Ni contains residual aluminum (Al). During workup, especially if water is added, Al can form gelatinous aluminum hydroxide (


). Amines chelate to Al or get physically trapped in this gel.
Protocol: The "Rochelle's Salt" Wash

Do not just filter through Celite. Use this protocol to liberate your amine:

  • Quench: Carefully dilute the reaction mixture with THF or Et2O (Caution: RaNi is pyrophoric).

  • Chelation: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) .

  • Stir: Vigorously stir for 30–60 minutes. The tartrate chelates Al, breaking the emulsion and releasing the amine.

  • Filter: Filter through a pad of Celite (keep wet to prevent ignition).

  • Extraction: The filtrate will now separate cleanly. Extract the aqueous layer with DCM or EtOAc (

    
    ).
    

FAQ: Specific Scenarios

Q: Can I use "store-bought" Raney Nickel slurry? A: Commercial slurries are often Grade W2 and may be partially oxidized (aged). For amides, we highly recommend preparing W6 Raney Nickel fresh from Ni-Al alloy, or at minimum, washing the commercial slurry with anhydrous EtOH and then dioxane to remove oxidized species and water [3].

Q: I see a side product that is an alcohol. What happened? A: You have triggered C-N Hydrogenolysis .

  • Reaction:

    
    .
    
  • Cause: Temperature too high or reaction time too long.

  • Fix: Lower temperature by 20°C and monitor reaction progress more frequently.

Q: Are there alternatives if I don't have a high-pressure autoclave? A: Yes. Consider Transfer Hydrogenation .

  • System: Raney Ni + Phenylsilane (

    
    ) or Isopropanol.
    
  • Mechanism:[1][3][4][5][6][7] Silanes act as a hydride source, activating the carbonyl under milder conditions (often refluxing THF) without high-pressure

    
     [4].
    

References

  • Adkins, H. (1937). Reactions of Hydrogen with Organic Compounds over Copper-Chromium Oxide and Nickel Catalysts. University of Wisconsin Press.
  • Fouilloux, P. (1983). The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions. Applied Catalysis, 8(1), 1-42. Link

  • Billica, H. R., & Adkins, H. (1948).[2][8][9][10] The Preparation of Raney Nickel Catalysts and their Use Under Conditions Comparable with Those for Platinum and Palladium Catalysts.[2][10][11] Journal of the American Chemical Society, 70(2), 695–698.[8] Link

  • Volkov, A., et al. (2016). Mild and Selective Nickel-Catalyzed Reduction of Amides to Amines. Chemistry – A European Journal, 22(42), 14860-14864.

Sources

Validation & Comparative

Proton NMR Spectrum Analysis of {3-[(Dimethylamino)methyl]phenyl}methanol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the proton nuclear magnetic resonance (


H NMR) spectrum for {3-[(Dimethylamino)methyl]phenyl}methanol . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this fragment, which is a common intermediate in the synthesis of serotonin receptor modulators (e.g., sumatriptan analogs).

Unlike standard spectral lists, this guide compares the analytical performance of two distinct solvent systems (CDCl


 vs. DMSO-

)
. It demonstrates how solvent choice dictates the visibility of labile protons and the resolution of critical methylene signals, providing a self-validating protocol for structural confirmation.

Part 1: Structural Logic & Signal Prediction

To interpret the spectrum accurately, we must first deconstruct the molecule into magnetically distinct environments. The molecule consists of a meta-substituted benzene ring bridging two benzylic methylene groups: one attached to an oxygen (alcohol) and one to a nitrogen (amine).

The Chemically Distinct Environments[1]
  • Aromatic Region (Ar-H): Four protons in a meta-substitution pattern (

    
    -disubstituted benzene).
    
  • Benzylic Alcohol (-CH

    
    -OH):  Deshielded by oxygen.
    
  • Benzylic Amine (-CH

    
    -N):  Less deshielded than the alcohol methylene.
    
  • Dimethylamine (-N(CH

    
    )
    
    
    
    ):
    Six equivalent protons, highly characteristic singlet.[1]
  • Labile Proton (-OH): Chemical shift is highly solvent-dependent.

Diagram 1: Structural Connectivity & Coupling Logic

The following diagram illustrates the splitting logic for the aromatic protons, essential for confirming the meta substitution pattern.

G Molecule {3-[(Dimethylamino)methyl]phenyl}methanol Ar_Ring Aromatic Ring (Meta-Subst.) Molecule->Ar_Ring Side_Chains Aliphatic Side Chains Molecule->Side_Chains H2 H2: Isolated Singlet (bs) (Between substituents) Ar_Ring->H2 H4_H6 H4/H6: Doublets (d) (Ortho coupling ~7.5 Hz) Ar_Ring->H4_H6 H5 H5: Triplet (t) (Meta to both) Ar_Ring->H5 OCH2 O-CH2 (~4.6 ppm) Side_Chains->OCH2 NCH2 N-CH2 (~3.4 ppm) Side_Chains->NCH2 NMe2 N(CH3)2 (~2.2 ppm) Side_Chains->NMe2

Figure 1: Structural dissection of the molecule showing expected splitting patterns and relative chemical shifts.

Part 2: Comparative Analysis (Solvent Systems)

The choice of solvent is the single most critical variable in the analysis of this compound due to the presence of the hydroxyl group and the basic nitrogen.[1]

Option A: Chloroform-d (CDCl )

Status: Standard Screening Solvent

  • Mechanism: Non-polar, aprotic.[1] Does not participate in hydrogen bonding.

  • Outcome:

    • OH Proton: Appears as a broad singlet, often "wandering" between 1.5–3.0 ppm depending on concentration and temperature.[1] No coupling to the benzylic CH

      
       is observed.
      
    • Resolution: Excellent resolution of the aromatic region.

    • Risk: Acidic impurities in CDCl

      
       (DCl) can protonate the amine, causing broadening or shifting of the N-CH
      
      
      
      and N-Me signals.
Option B: Dimethyl Sulfoxide-d (DMSO- )

Status: High-Fidelity Structural Proof

  • Mechanism: Polar, aprotic, strong hydrogen bond acceptor.[2]

  • Outcome:

    • OH Proton: Forms a strong H-bond with the solvent, slowing exchange. The OH signal becomes a sharp triplet (coupled to the CH

      
      ) at ~5.2 ppm.
      
    • Stability: Prevents amine protonation (unless the sample is already a salt), ensuring consistent chemical shifts for the dimethylamino group.[1]

Comparative Data Table

The following table contrasts the expected chemical shifts (


) in both solvents.
Proton EnvironmentMultiplicityShift in CDCl

(ppm)
Shift in DMSO-

(ppm)
Diagnostic Value
Ar-H (H2) Broad Singlet7.30 – 7.357.25 – 7.30Confirms meta pattern.
Ar-H (H4, H6) Doublet / Multiplet7.20 – 7.307.15 – 7.25Overlap common; integration is key.
Ar-H (H5) Triplet~7.30~7.28Often obscured in CDCl

.[1]
O-CH

Singlet (CDCl

) / Doublet (DMSO)
4.65 4.48 Critical: Splits to doublet in DMSO if OH is visible.[1]
N-CH

Singlet3.42 3.36 Distinguishes from O-CH

(Upfield shift).
N-(CH

)

Singlet2.24 2.12 Sharp singlet; integration = 6H.[1]
-OH Broad Singlet / Not Visible1.8 – 2.5 (Variable)5.15 (Triplet) Proof of Alcohol: Triplet splitting proves -CH

OH connectivity.

> Note: Chemical shifts are referenced to TMS (0.00 ppm). Values are approximate based on analog comparisons [1, 2].

Part 3: Experimental Protocol (Self-Validating)

This protocol ensures reproducibility and allows the operator to validate the structure without external reference standards.

Sample Preparation
  • Mass: Weigh 5–10 mg of the compound.[1]

  • Solvent Selection:

    • Use CDCl

      
        for routine purity checks.[1]
      
    • Use DMSO-

      
        if the O-CH
      
      
      
      and N-CH
      
      
      peaks are ambiguous or if confirmation of the alcohol functionality is required.[1]
  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended solids (which cause line broadening).[1]

Acquisition Parameters
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Scans (ns): 16 scans are sufficient for >5 mg; increase to 64 for dilute samples.

  • Relaxation Delay (d1): Set to 1.0 s . While adequate for qualitative work, quantitative integration of the aromatic protons may require d1 > 5.0 s due to longer T1 relaxation times.

Validation Workflow (Logic Gate)

Use the following workflow to assign peaks. If the O-CH


 and N-CH

signals are too close, the workflow mandates a solvent switch.

Workflow Start Start Analysis (CDCl3) Check_Me Identify N-Me2 Singlet (~2.2 ppm, 6H) Start->Check_Me Check_CH2 Locate CH2 Peaks (3.4 & 4.6 ppm) Check_Me->Check_CH2 Decision Are CH2 peaks resolved? Check_CH2->Decision Yes Integrate & Assign (O-CH2 is downfield) Decision->Yes Yes No Switch to DMSO-d6 Decision->No No / Ambiguous Final Final Structure Confirmation Yes->Final DMSO_Step Check for OH Triplet (~5.2 ppm) No->DMSO_Step DMSO_Step->Final

Figure 2: Analytical workflow for unambiguous assignment.

Part 4: Advanced Troubleshooting & Distinctions

The "Salt" Trap

Researchers often isolate this compound as a hydrochloride salt.[1]

  • Observation: In the HCl salt, the nitrogen lone pair is protonated (

    
    ).
    
  • Effect: The N-CH

    
     signal shifts significantly downfield (deshielded by the positive charge), potentially overlapping with the O-CH
    
    
    
    signal (~4.2–4.5 ppm). The N-Me signal will also shift downfield to ~2.8 ppm.
  • Correction: To obtain the free base spectrum described above, treat the NMR sample (in CDCl

    
    ) with a micro-spatula of solid K
    
    
    
    CO
    
    
    , shake, and filter.
Distinguishing Isomers
  • Para-isomer: The aromatic region would show a symmetric AA'BB' system (two doublets), distinct from the complex multiplet/singlet pattern of the meta isomer described here.

  • Ortho-isomer: The proximity of the substituents leads to steric compression, often causing non-equivalence in the CH

    
     protons if the rotation is restricted (AB system), though this is rare in simple benzyl alcohols.
    

References

  • SDBS Web: Spectral Database for Organic Compounds. SDBS No. 3256 (Benzyl alcohol) & SDBS No. 3298 (N,N-Dimethylbenzylamine). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link] (Accessed 2024).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Available at: [Link]

  • PubChem Compound Summary. {3-[(Dimethylamino)methyl]phenyl}methanol (CID 122247).[1] National Center for Biotechnology Information. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard Reference for Chemical Shift Prediction).

Sources

A Researcher's Guide to Distinguishing Dimethylamino and Hydroxyl Groups via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical sciences, the precise identification of functional groups is paramount. Fourier Transform Infrared (FTIR) spectroscopy stands as a rapid and powerful analytical technique for this purpose. This guide provides an in-depth comparison of the characteristic FTIR peaks for dimethylamino (-N(CH₃)₂) and hydroxyl (-OH) groups, offering field-proven insights to aid in accurate spectral interpretation. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

The Vibrational Tale of Two Functional Groups: -OH and -N(CH₃)₂

The core principle of FTIR spectroscopy lies in the absorption of infrared radiation by specific molecular vibrations.[1] Each functional group possesses a unique set of vibrational modes, akin to a molecular fingerprint, which are observed as characteristic peaks in the FTIR spectrum.[2]

The Hydroxyl (-OH) Group: A Tale of Hydrogen Bonding

The hydroxyl group is one of the most readily identifiable functional groups in an FTIR spectrum. Its most prominent feature is the O-H stretching vibration.

  • O-H Stretching: This vibration typically appears as a broad, strong peak in the region of 3200-3550 cm⁻¹ for hydrogen-bonded hydroxyl groups in alcohols and phenols.[3] The broad nature of this peak is a direct consequence of hydrogen bonding.[4][5] Intermolecular hydrogen bonds create a range of O-H bond strengths within the sample, leading to a wider distribution of vibrational energies and thus a broad absorption band.[4][6] In the absence of hydrogen bonding (e.g., in a dilute solution in a non-polar solvent or in the gas phase), a free O-H stretch is observed as a sharp, strong peak between 3584-3700 cm⁻¹ .[3][7] For carboxylic acids, the O-H stretch is even broader and more intense, often spanning from 2500-3300 cm⁻¹ due to strong dimeric hydrogen bonding.[8]

  • C-O Stretching: The C-O stretching vibration provides secondary evidence for the presence of a hydroxyl group and appears in the fingerprint region, typically between 1000-1260 cm⁻¹ . The exact position can give clues about the type of alcohol (primary, secondary, or tertiary).

The Dimethylamino (-N(CH₃)₂) Group: A Tertiary Amine Signature

The dimethylamino group is a tertiary amine, and its FTIR signature is distinctly different from primary and secondary amines which possess N-H bonds.

  • Absence of N-H Stretching: The most crucial distinguishing feature of a dimethylamino group is the complete absence of a significant N-H stretching absorption band in the 3300-3500 cm⁻¹ region. This is because there are no hydrogen atoms directly bonded to the nitrogen atom.

  • C-H Stretching of Methyl Groups: The methyl groups of the dimethylamino moiety give rise to C-H stretching vibrations. These typically appear in the 2850-3000 cm⁻¹ region, with both symmetric and asymmetric stretching modes.[3][9] Specifically, the asymmetric stretching of the CH₃ group is often observed around 2952 cm⁻¹, while the symmetric stretch is seen near 2867 cm⁻¹.[5] A notable feature for N-methyl groups can be a C-H stretch observed between 2780-2820 cm⁻¹ .

  • C-N Stretching: The C-N stretching vibration of tertiary aliphatic amines is often found in the range of 1020-1250 cm⁻¹ .[10] For aromatic tertiary amines, such as N,N-dimethylaniline, C-N vibrations can be observed in the range of 1465-1545 cm⁻¹ .[9] These peaks are typically of medium to weak intensity and fall within the complex fingerprint region, sometimes making them challenging to assign definitively without other supporting evidence.[8]

Head-to-Head Comparison: Dimethylamino vs. Hydroxyl

The key to distinguishing these two functional groups lies in the high-frequency region of the FTIR spectrum.

FeatureDimethylamino Group (-N(CH₃)₂)Hydroxyl Group (-OH)
Primary Identifier Absence of a broad peak in the 3200-3600 cm⁻¹ region.Presence of a broad, strong peak in the 3200-3550 cm⁻¹ region (hydrogen-bonded) or a sharp peak at 3584-3700 cm⁻¹ (free).[3]
C-H Stretching Present in the 2850-3000 cm⁻¹ region (from CH₃ groups).[3][9] A peak around 2780-2820 cm⁻¹ can be indicative of an N-CH₃ group.Also present if the molecule contains alkyl chains.
C-X Stretching C-N stretching in the 1020-1250 cm⁻¹ (aliphatic) or 1465-1545 cm⁻¹ (aromatic) range (medium to weak).[9][10]C-O stretching in the 1000-1260 cm⁻¹ range (strong).
Peak Shape of Primary Identifier N/ATypically broad due to hydrogen bonding.[4][5]

Experimental Protocols for Reliable FTIR Analysis

The quality of an FTIR spectrum is highly dependent on proper sample preparation. The choice of method depends on the physical state of the sample.[11]

Protocol 1: Analysis of Liquid Samples using Attenuated Total Reflectance (ATR)

ATR-FTIR is a popular and straightforward technique for liquid and solid samples as it requires minimal to no sample preparation.[12][13]

Methodology:

  • Background Spectrum: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum to remove interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a few drops of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[14]

  • Pressure Application (if applicable): For viscous liquids, apply gentle pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[14]

  • Data Acquisition: Collect the FTIR spectrum of the sample. The instrument's software will automatically perform the background subtraction.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe after the measurement.

Causality: The ATR technique relies on an evanescent wave that penetrates a few microns into the sample, making it ideal for strongly absorbing or thick samples where traditional transmission methods would fail.[13]

Protocol 2: Analysis of Solid Samples using the KBr Pellet Method

This traditional transmission method is suitable for solid samples that can be finely ground.

Methodology:

  • Sample Grinding: Grind a small amount (1-2 mg) of the solid sample into a very fine powder using an agate mortar and pestle.

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the ground sample.[11] KBr is transparent to infrared radiation in the mid-IR region.[11]

  • Further Grinding: Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture.

  • Pellet Pressing: Transfer the mixture to a pellet die and press it under high pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[11]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and collect the spectrum. A background spectrum of the empty sample compartment should be recorded beforehand.

Causality: The goal is to disperse the sample uniformly in a non-absorbing matrix to minimize light scattering and obtain a high-quality spectrum. The transparency of the pellet is crucial for allowing the IR beam to pass through.

Visualizing the Workflow and Key Distinctions

To further clarify the process and the key differences, the following diagrams illustrate the experimental workflow and the decision-making process in spectral interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Spectral Interpretation Sample Sample Liquid Liquid Sample->Liquid Is it liquid? Solid Solid Sample->Solid Is it solid? ATR ATR Liquid->ATR KBr Pellet KBr Pellet Solid->KBr Pellet FTIR FTIR Spectrometer ATR->FTIR KBr Pellet->FTIR Spectrum Spectrum FTIR->Spectrum Analyze 3200-3700 cm-1 Analyze 3200-3700 cm-1 Spectrum->Analyze 3200-3700 cm-1 Broad Peak? Broad Peak? Analyze 3200-3700 cm-1->Broad Peak? Observe peak shape Hydroxyl Group Present Hydroxyl Group Present Broad Peak?->Hydroxyl Group Present Yes Dimethylamino Group Likely Dimethylamino Group Likely Broad Peak?->Dimethylamino Group Likely No

Caption: A streamlined workflow for FTIR analysis, from sample preparation to spectral interpretation for distinguishing hydroxyl and dimethylamino groups.

spectral_comparison cluster_hydroxyl Hydroxyl (-OH) Signature cluster_dimethylamino Dimethylamino (-N(CH3)2) Signature FTIR Spectrum FTIR Spectrum OH_Stretch Broad, Strong Peak 3200-3550 cm-1 (H-bonded) FTIR Spectrum->OH_Stretch No_NH_Stretch Absence of Peak in 3300-3500 cm-1 region FTIR Spectrum->No_NH_Stretch CO_Stretch_OH C-O Stretch 1000-1260 cm-1 OH_Stretch->CO_Stretch_OH confirmatory CH_Stretch C-H Stretch (CH3) 2850-3000 cm-1 No_NH_Stretch->CH_Stretch supportive CN_Stretch C-N Stretch 1020-1250 cm-1 (aliphatic) 1465-1545 cm-1 (aromatic) CH_Stretch->CN_Stretch confirmatory

Sources

Comparative Guide: Impurity Profiling of 3-(Dimethylamino)benzyl alcohol (CAS 23501-93-1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Dimethylamino)benzyl alcohol (CAS 23501-93-1) is a critical pharmaceutical building block, primarily utilized in the synthesis of acetylcholinesterase inhibitors (e.g., Rivastigmine analogs) and as a precursor for various CNS-active agents. Its quality is pivotal; impurities in this intermediate can propagate through the synthetic pathway, leading to complex side-reactions or genotoxic alerts in the final API.

This guide provides an objective technical comparison of analytical methodologies for identifying impurities in commercial batches of CAS 23501-93-1. Unlike larger salt-based APIs (like Doxorubicin) which require LC-based methods, this molecule’s volatility and structure necessitate a divergent approach. We compare Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC-UV) to determine the optimal protocol for purity assessment.

Part 1: The Impurity Landscape of CAS 23501-93-1

To accurately identify impurities, one must understand their origin. The synthesis of 3-(Dimethylamino)benzyl alcohol typically involves the reduction of 3-nitrobenzyl alcohol followed by methylation, or the reduction of 3-(dimethylamino)benzaldehyde.

Critical Impurity Classes
Impurity TypeSpecific CompoundOriginRisk Factor
Oxidative Degradant 3-(Dimethylamino)benzaldehydeAir oxidation during storage; incomplete reduction.High Reactivity (Side reactions)
Synthetic Precursor 3-Aminobenzyl alcoholIncomplete methylation.Process Control Indicator
Synthetic Precursor 3-Nitrobenzyl alcoholIncomplete reduction of starting material.Mutagenicity Alert
Genotoxic Impurity Methyl Iodide / Dimethyl SulfateMethylating agents used in synthesis.High (Carcinogenic)
By-product 3-(Dimethylamino)benzoic acidOver-oxidation.pH interference
Visualization: Impurity Origin & Degradation Pathways

ImpurityPathways cluster_legend Legend Start 3-Nitrobenzyl Alcohol Inter 3-Aminobenzyl Alcohol Start->Inter Reduction Target 3-(Dimethylamino)benzyl Alcohol (CAS 23501-93-1) Inter->Target Methylation Oxid 3-(Dimethylamino) benzaldehyde Target->Oxid Air Oxidation (Storage) Acid 3-(Dimethylamino) benzoic acid Oxid->Acid Further Oxidation GTI Methylating Agents (MeI / DMS) GTI->Target Reagent key1 Precursor key2 Critical Impurity

Figure 1: Synthetic origin and degradation pathways leading to common impurities in CAS 23501-93-1.

Part 2: Comparative Methodology Guide

For this specific molecule (MW 151.21, BP ~282°C), the choice between GC and HPLC is driven by the volatility of the impurities and the need to detect trace solvents.

Method A: GC-MS (The Recommended Standard)

Why: The target molecule and its primary impurities (aldehyde, amino-precursors) are sufficiently volatile. GC offers superior resolution for structural isomers and allows for the simultaneous detection of residual solvents and alkylating agents.

Method B: HPLC-UV (The Alternative)

Why: Necessary only if the batch contains non-volatile salt contaminants (e.g., inorganic salts from reduction) or if the lab lacks MS capabilities. It is less sensitive to the specific oxidative degradants of this molecule due to similar UV chromophores.

Comparative Data Matrix
FeatureMethod A: GC-MS (Agilent 5977B style)Method B: HPLC-UV (C18 Column)
Primary Application Identification of Unknowns & Volatile ImpuritiesRoutine Purity Assay (QC)
Detection Limit (LOD) High (ppb range for GTIs like MeI)Moderate (ppm range)
Resolution Excellent for homologous seriesGood, but tailing possible due to amine group
Sample Prep Dilute and Shoot (DCM or Methanol)Buffer preparation required (pH sensitive)
Blind Spots Thermally unstable compoundsNon-chromophoric impurities (e.g., salts)
Throughput 20-30 mins/run15-45 mins/run

Part 3: Experimental Protocol (Self-Validating System)

This protocol prioritizes Method A (GC-MS) as it provides the most comprehensive impurity profile for this specific CAS number.

Sample Preparation
  • Solvent: Dichloromethane (DCM) - HPLC Grade.

  • Concentration: 1.0 mg/mL for impurity profiling; 10 mg/mL for trace analysis.

  • Internal Standard: Dodecane (50 µg/mL) to validate injection precision.

GC-MS Parameters
  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

    • Rationale: Low polarity phase minimizes amine tailing and separates the alcohol from the aldehyde effectively.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless (for trace impurities) @ 250°C.

  • Oven Program:

    • Hold 50°C for 2 min (Solvent delay/Volatiles).

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 300°C.

    • Hold 5 min.

  • MS Source: EI mode, 70 eV, Source Temp 230°C. Scan range 35–350 m/z.

System Suitability (The "Trust" Check)

Before running samples, inject a mixture of the Target (Alcohol) and the Oxidative Impurity (Aldehyde).

  • Requirement: Resolution (R) > 1.5 between 3-(Dimethylamino)benzyl alcohol and 3-(Dimethylamino)benzaldehyde.

  • Causality: If these two co-elute, the method cannot detect the most common degradation product, rendering the purity assay invalid.

Visualization: Analytical Decision Workflow

DecisionTree Start Sample: Commercial Batch CAS 23501-93-1 Check1 Is the sample colored (Yellow/Brown)? Start->Check1 GCMS Run GC-MS (DB-5ms) Focus: Aldehyde & Precursors Check1->GCMS Yes (Oxidation suspected) Check1->GCMS No (Routine QC) HPLC Run HPLC-UV (C18, pH 7.5) Focus: Non-volatile Salts GCMS->HPLC If low mass balance (<95%) Result1 Peak @ M-2 (m/z 149) = Aldehyde Oxidation GCMS->Result1 Identify 149 m/z Result2 Peak @ M-14 or M-30 = Methylation Failure GCMS->Result2 Identify 137/123 m/z

Figure 2: Analytical workflow for identifying impurities based on sample characteristics.

Part 4: Case Study & Data Analysis

Scenario: A researcher compares "Batch A" (Generic Supplier) vs. "Batch B" (Premium Supplier) using the GC-MS protocol defined above.

Retention Time (min)Component IDMass Ion (m/z)Batch A (Area %)Batch B (Area %)Interpretation
8.45 3-Aminobenzyl alcohol1230.52%NDIncomplete Methylation: Batch A synthesis was stopped early.
12.10 Target (CAS 23501-93-1) 151 96.2% 99.8% Batch B is superior.
12.35 3-(Dimethylamino)benzaldehyde1492.80%0.15%Oxidation: Batch A has degraded (poor storage or old batch).
14.05 Dimer/Ether2840.48%0.05%Acidic Workup Issue: Batch A exposed to harsh acids.

Part 5: Troubleshooting & Best Practices

  • Ghost Peaks: If you see peaks appearing between runs, it is likely the 3-(Dimethylamino)benzoic acid impurity sticking to the liner.

    • Fix: Replace the GC liner with a deactivated wool liner; ensure injector temp is >250°C.

  • Tailing Peaks: The dimethylamino group is basic and interacts with active silanol sites.

    • Fix: Use a "Base Deactivated" column (e.g., DB-5ms UI) or add a trace of base to the wash solvent (not recommended for MS).

  • Storage: Store the standard and samples under Argon/Nitrogen at -20°C. The "Yellowing" of the liquid is a visual indicator of aldehyde formation (Autoxidation).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24878960, 3-(Dimethylamino)benzyl alcohol. PubChem. Available at: [Link]

  • Li, H., et al. "Synthesis of Rivastigmine Tartrate." Google Patents (CN103664703A).

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.